

A Comparative Guide to the Identification of Docosyl Dodecanoate Using Reference Standards

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Compound of Interest

Compound Name: *Docosyl dodecanoate*

Cat. No.: *B1587897*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of **docosyl dodecanoate**, a long-chain ester commonly used in the pharmaceutical and cosmetic industries. By leveraging a certified reference standard, researchers can ensure the accuracy and reliability of their findings. This document outlines detailed experimental protocols and presents a comparative analysis with a structurally similar alternative, cetyl palmitate, to offer a broader context for compound identification.

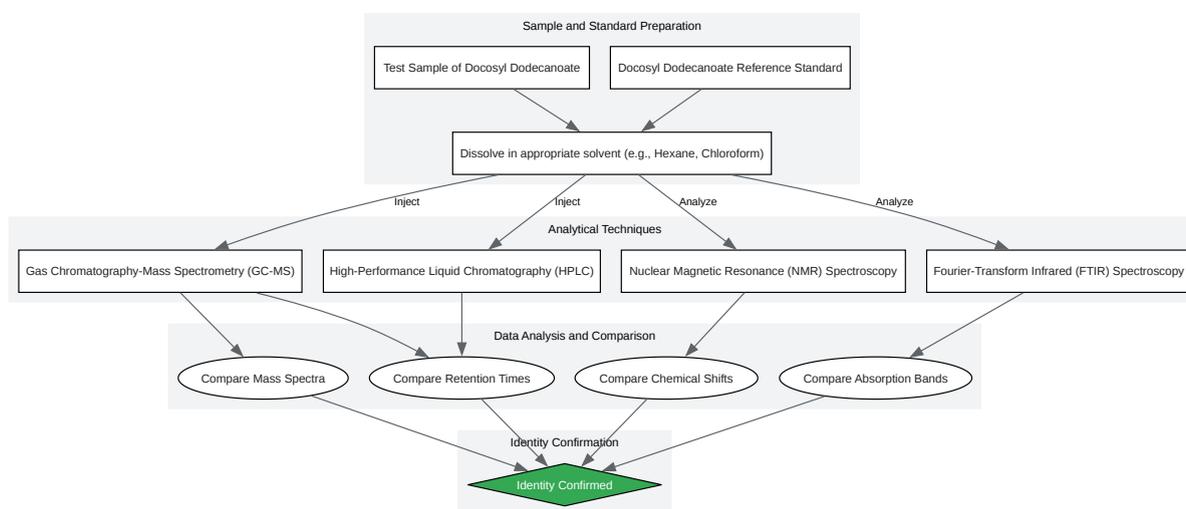
Comparison of Docosyl Dodecanoate and a Structurally Related Alternative

To effectively differentiate and identify **docosyl dodecanoate**, a comparison with a compound of a similar chemical class is essential. Cetyl palmitate, another long-chain wax ester, serves as a suitable alternative for this comparative analysis. The following table summarizes the key physical, chemical, and analytical properties of both compounds.

Property	Docosyl Dodecanoate (Behenyl Laurate)	Cetyl Palmitate (Hexadecyl Hexadecanoate)
Chemical Formula	C34H68O2	C32H64O2
Molecular Weight	508.9 g/mol	480.8 g/mol [1]
CAS Number	42231-82-3	540-10-3[1]
Appearance	White to off-white waxy solid	White, waxy solid[2]
Melting Point	Predicted: ~60-70°C	55-56°C[1]
Boiling Point	528.4±18.0 °C (Predicted)	360°C[3]
Solubility	Insoluble in water; Soluble in organic solvents	Insoluble in water; Soluble in oils and most organic solvents[2][4]
GC-MS (m/z of key fragments)	Expected fragments from dodecanoic acid (e.g., m/z 201, 183) and docosanol moieties.	Top Peak: 257 m/z, 2nd Highest: 57 m/z, 3rd Highest: 43 m/z[5]
¹ H NMR (Key Chemical Shifts, ppm)	Expected: ~4.05 (t, -O-CH ₂ -), ~2.28 (t, -C(=O)-CH ₂ -), ~1.25 (s, -(CH ₂) _n -), ~0.88 (t, -CH ₃)	~4.05 (t, -O-CH ₂ -), ~2.28 (t, -C(=O)-CH ₂ -), ~1.25 (s, -(CH ₂) _n -), ~0.88 (t, -CH ₃)
FTIR (Key Absorption Bands, cm ⁻¹)	Expected: ~1740 (C=O stretch), ~2920 & ~2850 (C-H stretch), ~1170 (C-O stretch)	~1740 (C=O stretch), ~2917 & ~2849 (C-H stretch), ~1175 (C-O stretch)

Experimental Workflow for Identity Confirmation

The following diagram illustrates a typical workflow for the confirmation of **docosyl dodecanoate** identity using a reference standard.



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Caption: Workflow for the identification of **docosyl dodecanoate**.

Detailed Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the identification of **docosyl dodecanoate**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like long-chain esters.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
- Capillary column suitable for high-temperature analysis (e.g., DB-1ht, 30 m x 0.25 mm ID, 0.1 μ m film thickness).

Procedure:

- Sample Preparation: Accurately weigh and dissolve the test sample and reference standard of **docosyl dodecanoate** in a suitable solvent (e.g., hexane or chloroform) to a concentration of approximately 1 mg/mL.
- Injection: Inject 1 μ L of the prepared solution into the GC inlet in splitless mode.
- GC Conditions:
 - Inlet Temperature: 320°C
 - Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 340°C at 10°C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 50-600.

- Data Analysis: Compare the retention time and the mass spectrum of the major peak in the test sample chromatogram with those of the **docosyl dodecanoate** reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with a suitable detector can be used for the analysis of less volatile, high molecular weight esters.

Instrumentation:

- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Procedure:

- Sample Preparation: Prepare solutions of the test sample and reference standard in a mixture of isopropanol and acetonitrile (1:1 v/v) at a concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and isopropanol. Start with 80% acetonitrile and 20% isopropanol, and linearly increase to 100% isopropanol over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 40°C.
 - Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 SLM).
- Data Analysis: Compare the retention time of the peak from the test sample with that of the **docosyl dodecanoate** reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 10 mg of the test sample and reference standard in 0.7 mL of deuterated chloroform (CDCl_3).
- Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Data Analysis: Compare the chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum of the test sample with those of the reference standard. Key signals to observe include the triplet around 4.05 ppm corresponding to the $-\text{O}-\text{CH}_2-$ protons of the docosyl group and the triplet around 2.28 ppm for the $-\text{C}(=\text{O})-\text{CH}_2-$ protons of the dodecanoate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify functional groups.

Instrumentation:

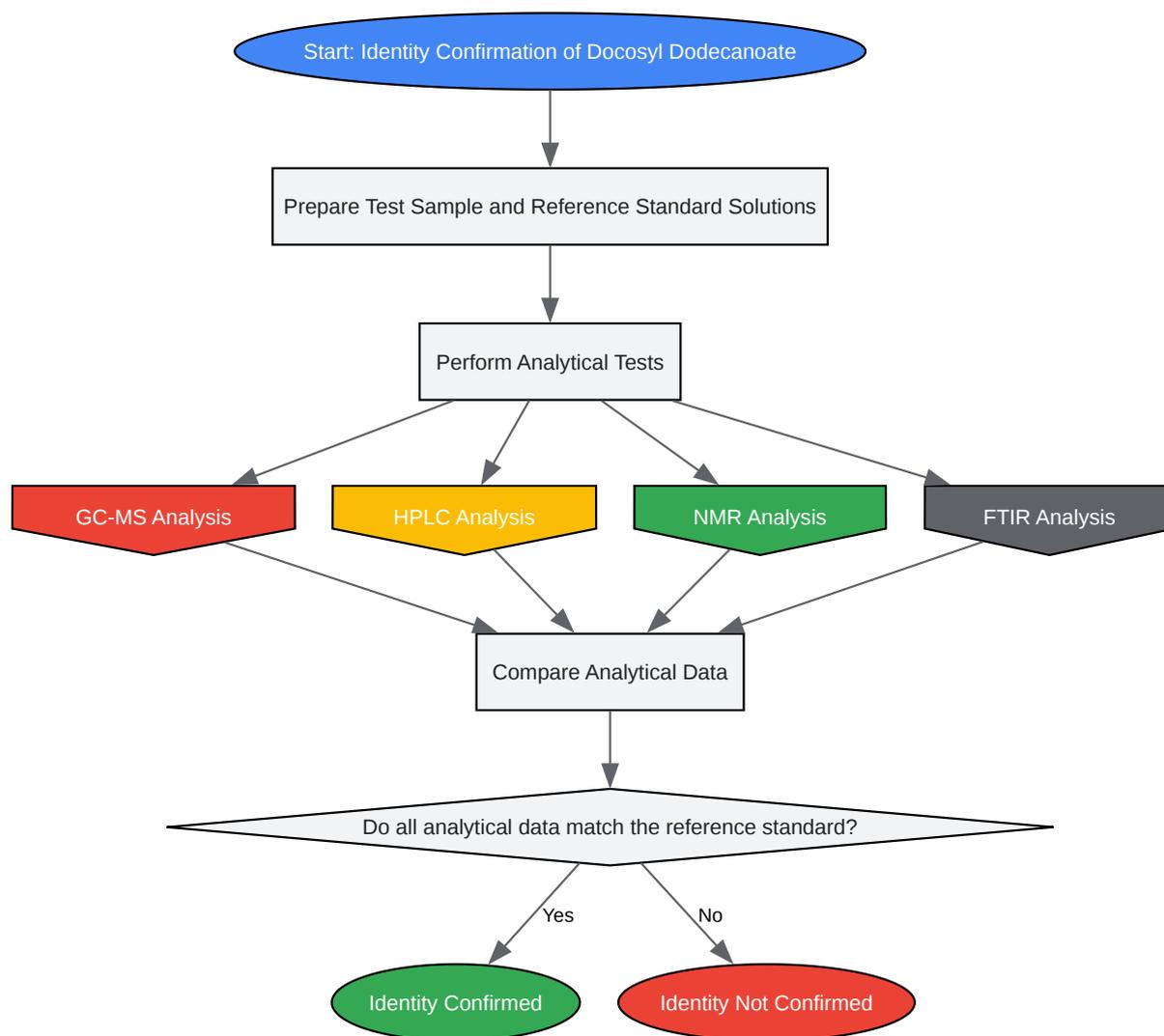
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Sample Preparation: Place a small amount of the solid test sample and reference standard directly on the ATR crystal.
- Acquisition: Collect the infrared spectrum over a range of $4000-400\text{ cm}^{-1}$.
- Data Analysis: Compare the positions and relative intensities of the absorption bands in the spectrum of the test sample with those of the reference standard. Characteristic peaks for a long-chain ester include a strong $\text{C}=\text{O}$ stretching vibration around 1740 cm^{-1} , $\text{C}-\text{H}$ stretching vibrations around 2920 and 2850 cm^{-1} , and a $\text{C}-\text{O}$ stretching vibration around 1170 cm^{-1} .

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the identity confirmation process, emphasizing the comparison between the test sample and the reference standard across multiple analytical platforms.



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Caption: Logical flow for identity confirmation of **docosyl dodecanoate**.

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